molecular formula C12H13FN2O9 B12297923 6-(2,4-Dinitrophenoxy)-5-fluoro-2-(hydroxymethyl)oxane-3,4-diol CAS No. 111495-86-4

6-(2,4-Dinitrophenoxy)-5-fluoro-2-(hydroxymethyl)oxane-3,4-diol

Cat. No.: B12297923
CAS No.: 111495-86-4
M. Wt: 348.24 g/mol
InChI Key: UFSBFVZQJZMIOU-UHFFFAOYSA-N
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Description

6-(2,4-Dinitrophenoxy)-5-fluoro-2-(hydroxymethyl)oxane-3,4-diol is a complex organic compound characterized by its unique structural features, including a dinitrophenoxy group, a fluorine atom, and multiple hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-Dinitrophenoxy)-5-fluoro-2-(hydroxymethyl)oxane-3,4-diol typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the dinitrophenoxy group: This can be achieved by nitration of phenol derivatives under controlled conditions.

    Introduction of the fluorine atom: Fluorination reactions often require the use of reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Construction of the oxane ring: This involves cyclization reactions, often facilitated by acid or base catalysts.

    Addition of hydroxyl groups: Hydroxylation can be performed using oxidizing agents like osmium tetroxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-(2,4-Dinitrophenoxy)-5-fluoro-2-(hydroxymethyl)oxane-3,4-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The nitro groups can be reduced to amines using reagents like hydrogen gas with a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, osmium tetroxide.

    Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide.

Major Products

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(2,4-Dinitrophenoxy)-5-fluoro-2-(hydroxymethyl)oxane-3,4-diol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2,4-Dinitrophenoxy)-5-fluoro-2-(hydroxymethyl)oxane-3,4-diol involves its interaction with specific molecular targets. The dinitrophenoxy group can interact with enzymes and proteins, potentially inhibiting their function. The fluorine atom may enhance the compound’s stability and bioavailability. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    6-(2,4-Dinitrophenoxy)-2-(hydroxymethyl)oxane-3,4-diol: Lacks the fluorine atom, which may affect its reactivity and stability.

    5-Fluoro-2-(hydroxymethyl)oxane-3,4-diol: Lacks the dinitrophenoxy group, which may reduce its potential interactions with biological targets.

    2,4-Dinitrophenoxy derivatives: Similar in structure but may vary in their specific functional groups and overall activity.

Uniqueness

6-(2,4-Dinitrophenoxy)-5-fluoro-2-(hydroxymethyl)oxane-3,4-diol is unique due to the combination of its dinitrophenoxy group, fluorine atom, and multiple hydroxyl groups

Properties

IUPAC Name

6-(2,4-dinitrophenoxy)-5-fluoro-2-(hydroxymethyl)oxane-3,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O9/c13-9-11(18)10(17)8(4-16)24-12(9)23-7-2-1-5(14(19)20)3-6(7)15(21)22/h1-3,8-12,16-18H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFSBFVZQJZMIOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00399885
Record name 6-(2,4-dinitrophenoxy)-5-fluoro-2-(hydroxymethyl)oxane-3,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111495-86-4
Record name 6-(2,4-dinitrophenoxy)-5-fluoro-2-(hydroxymethyl)oxane-3,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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